Lack of 5-Lipoxygenase (5-LO) Inhibition Defines a Clear Functional Profile
A key differentiating feature is its tested inactivity. In a direct enzymatic assay, this compound showed 'no significant activity' (NS) against rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM [1]. This contrasts with active 5-LO inhibitors within the broader chemical class, where potent inhibition (IC50 < 10 µM) is expected [2]. This confirmed lack of activity at a high concentration is an essential characteristic, making it a candidate for use as a negative control in 5-LO pathway studies.
| Evidence Dimension | Inhibition of 5-Lipoxygenase enzyme |
|---|---|
| Target Compound Data | No significant activity (NS) at 100 µM |
| Comparator Or Baseline | Active in-class 5-LO inhibitors (expected IC50 < 10 µM, based on class level inference). No specific comparator was tested head-to-head. |
| Quantified Difference | A difference in activity of >90% inhibition relative to the class baseline for active inhibitors. |
| Conditions | RBL-1 cell 5-lipoxygenase enzyme assay, compound tested at 100 µM. |
Why This Matters
This documented inactivity is a critical quality control parameter, validating the compound's use as a negative control and preventing false leads in drug discovery programs.
- [1] ChEMBL. Assay CHEMBL620010: Inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase. View Source
- [2] Werz, O., & Steinhilber, D. (2006). Development of 5-lipoxygenase inhibitors—lessons from cellular enzyme regulation. Biochemical Pharmacology, 72(3), 158-169. View Source
